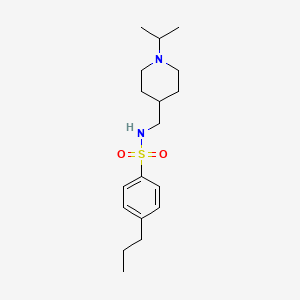

N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of nitrobenzenesulfonamides has been explored in the context of developing novel hypoxic cell selective cytotoxic agents. These compounds, including derivatives with nitroisopropyl and (ureidooxy)methyl groups, have been prepared and evaluated for their potential in cancer therapy. For instance, a specific compound, N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide hydrochloride, demonstrated preferential toxicity to hypoxic EMT6 mammary carcinoma cells in vitro, although it did not show significant in vivo activity . Additionally, the versatility of nitrobenzenesulfonamides in synthetic chemistry is highlighted by their ability to undergo smooth alkylation to yield N-alkylated sulfonamides in near quantitative yields, which can be deprotected to give secondary amines .

Molecular Structure Analysis

The molecular structures of dibenzenesulfonamides have been confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS spectra. These compounds have been synthesized with the aim of developing new anticancer drug candidates. The structural confirmation is crucial for understanding the activity and specificity of these compounds towards various biological targets, including carbonic anhydrase isoenzymes .

Chemical Reactions Analysis

The chemical reactivity of nitrobenzenesulfonamides has been studied in the context of their potential as cytotoxic agents and radiosensitizers. For example, compound 20, a N-methyl-N-[2-(methylamino)ethyl]-3-nitro-4-[(ureidooxy)methyl]benzenesulfonamide hydrochloride, showed slight differential toxicity and radiosensitizing activity comparable to misonidazole . The reactivity of these compounds is also evident in their ability to form Meisenheimer complexes upon treatment with thiolates, which facilitates the deprotection of amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzenesulfonamides have been explored in relation to their anticancer effects. Compounds 7 and 8, for instance, have been shown to induce apoptosis and autophagy pathways in cancer cells, as evidenced by the cleavage of poly (ADP ribose) polymerase (PARP) and the activation of caspases. These compounds also exhibit potent inhibitory effects on tumor-associated carbonic anhydrase isoenzymes hCA IX and hCA XII, which are important for the regulation of pH in tumor tissues and are considered therapeutic targets .

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Compounds

- Development of Sequential Nicholas and Pauson-Khand Reactions : Research work introduces the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide derivatives. These efforts lead to the development of multifunctional agents and improvements in intramolecular reactions for the synthesis of alkaloids, indicating the utility of sulfonamide-based compounds in organic synthesis and pharmaceutical development (Kyosuke Kaneda, 2020).

Medicinal Chemistry and Pharmaceutical Applications

- Sulfonamide-based Medicinal Chemistry : A comprehensive review on sulfonamide derivatives, which are the first type of synthetic antimicrobial drugs, shows their broad bioactive spectrum and medicinal applications. The research suggests sulfonamide derivatives have significant development value as antimicrobial, anticancer, antiparasitic, and various other types of medicinal agents (He Shichao et al., 2016).

Propiedades

IUPAC Name |

N-[(1-propan-2-ylpiperidin-4-yl)methyl]-4-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2S/c1-4-5-16-6-8-18(9-7-16)23(21,22)19-14-17-10-12-20(13-11-17)15(2)3/h6-9,15,17,19H,4-5,10-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXZISWMMUEGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)

![3-isopentyl-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2510673.png)

![5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2510679.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2510683.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2510686.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)